molecular formula C12H12N2OS B452735 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one CAS No. 512807-39-5

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B452735
CAS No.: 512807-39-5
M. Wt: 232.3g/mol
InChI Key: CASRTAOYDNMUOI-AATRIKPKSA-N
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Description

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of pyrazoles and thiophenes This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiophene ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-thiophenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
  • 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-furyl)-2-propen-1-one
  • 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-pyridyl)-2-propen-1-one

Uniqueness

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRTAOYDNMUOI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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